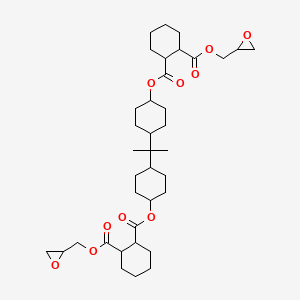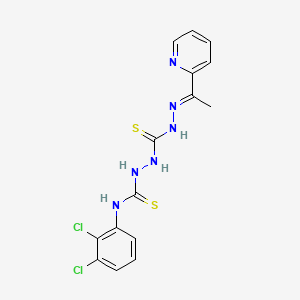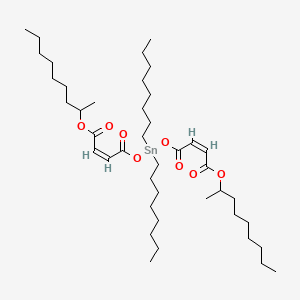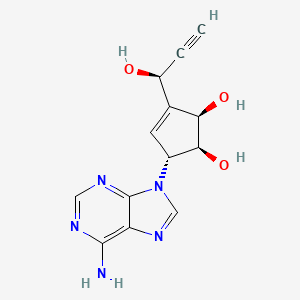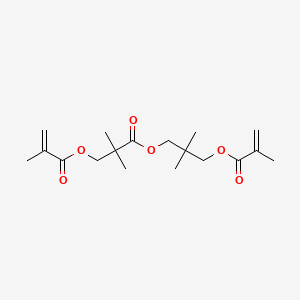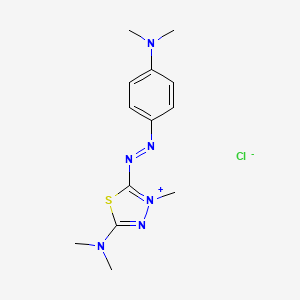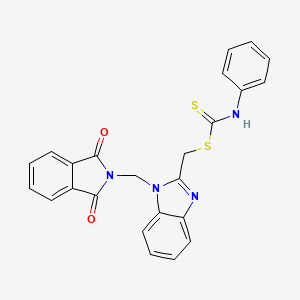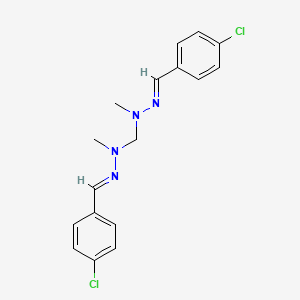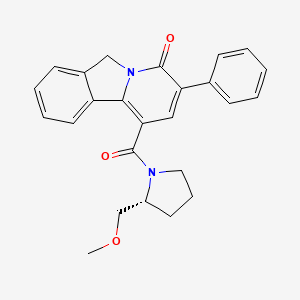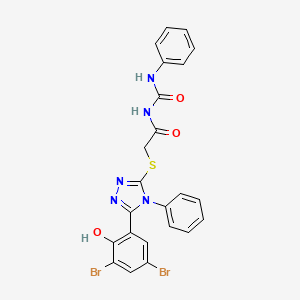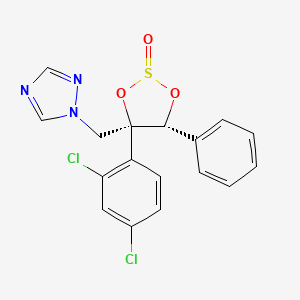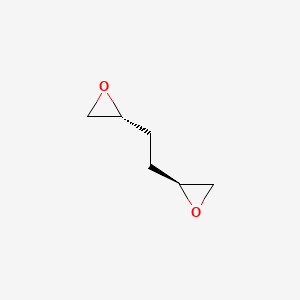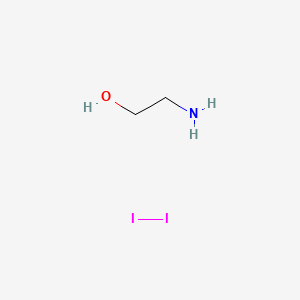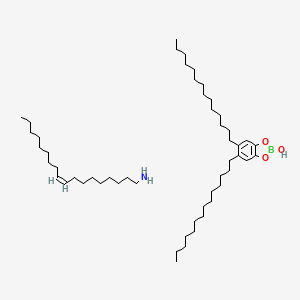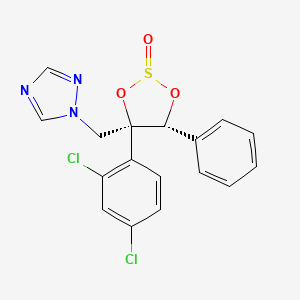
1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-1,2,4-triazole, 1-((rel-(4S,5R)-4-(2,4-dichlorophenyl)-2-oxido-5-phenyl-1,3,2-dioxathiolan-4-yl)methyl)- is a complex organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. They are known for their diverse biological activities and are widely used in pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-triazole derivatives typically involves the cyclization of appropriate precursors under controlled conditions. For this specific compound, the synthesis might involve the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of hydrazine derivatives with nitriles or carboxylic acids.
Introduction of the dioxathiolan group: This step may involve the reaction of the triazole intermediate with a suitable dioxathiolan precursor under oxidative conditions.
Attachment of the dichlorophenyl and phenyl groups: These groups can be introduced through substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of such compounds often involves multi-step synthesis in large reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. Catalysts and solvents are chosen to optimize the reaction conditions and minimize by-products.
化学反応の分析
Types of Reactions
1H-1,2,4-triazole derivatives can undergo various chemical reactions, including:
Oxidation: Conversion of the triazole ring to more oxidized forms.
Reduction: Reduction of the triazole ring or other functional groups.
Substitution: Replacement of hydrogen atoms or other substituents with different groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups into the triazole ring.
科学的研究の応用
1H-1,2,4-triazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their antimicrobial, antifungal, and anticancer properties.
Medicine: Used in the development of pharmaceuticals, including antifungal agents like fluconazole.
Industry: Employed in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1H-1,2,4-triazole derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, in antifungal applications, triazoles inhibit the enzyme lanosterol 14α-demethylase, disrupting the synthesis of ergosterol, an essential component of fungal cell membranes.
類似化合物との比較
Similar Compounds
1H-1,2,3-triazole: Another triazole isomer with different chemical properties and applications.
Benzotriazole: A triazole derivative with applications in corrosion inhibition and photography.
Tetrazole: A related heterocyclic compound with four nitrogen atoms, used in pharmaceuticals and explosives.
Uniqueness
1H-1,2,4-triazole derivatives are unique due to their specific ring structure and the ability to form stable complexes with various substituents. This versatility makes them valuable in diverse fields, from drug development to materials science.
特性
CAS番号 |
107741-36-6 |
|---|---|
分子式 |
C17H13Cl2N3O3S |
分子量 |
410.3 g/mol |
IUPAC名 |
(4S,5R)-4-(2,4-dichlorophenyl)-5-phenyl-4-(1,2,4-triazol-1-ylmethyl)-1,3,2-dioxathiolane 2-oxide |
InChI |
InChI=1S/C17H13Cl2N3O3S/c18-13-6-7-14(15(19)8-13)17(9-22-11-20-10-21-22)16(24-26(23)25-17)12-4-2-1-3-5-12/h1-8,10-11,16H,9H2/t16-,17-,26?/m1/s1 |
InChIキー |
OLIQJKKFJSYEAY-GTKFHXFRSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@@H]2[C@@](OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
正規SMILES |
C1=CC=C(C=C1)C2C(OS(=O)O2)(CN3C=NC=N3)C4=C(C=C(C=C4)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


